molecular formula C15H13Cl2N5OS B3004095 N-(2,4-dichlorophenyl)-2-((5-methyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide CAS No. 906152-42-9

N-(2,4-dichlorophenyl)-2-((5-methyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide

Cat. No.: B3004095
CAS No.: 906152-42-9
M. Wt: 382.26
InChI Key: NOOOKWWRNINBAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,4-dichlorophenyl)-2-((5-methyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a methyl group at position 5, a pyrrole ring at position 4, and a thioacetamide linkage to a 2,4-dichlorophenyl group. This structure combines halogenated aromatic, triazole, and pyrrole moieties, which are associated with diverse biological activities, including enzyme inhibition and receptor modulation. Its molecular formula is C₁₉H₁₄Cl₂N₆OS, with a molecular weight of 445.33 g/mol .

Properties

IUPAC Name

N-(2,4-dichlorophenyl)-2-[(5-methyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13Cl2N5OS/c1-10-19-20-15(22(10)21-6-2-3-7-21)24-9-14(23)18-13-5-4-11(16)8-12(13)17/h2-8H,9H2,1H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOOOKWWRNINBAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(N1N2C=CC=C2)SCC(=O)NC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13Cl2N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The compound belongs to a broader class of 1,2,4-triazole-thioacetamide derivatives. Key structural variations among analogs include:

Compound Name Substituents on Triazole Aromatic Group on Acetamide Key Features Reference
N-(2,4-dichlorophenyl)-2-((5-methyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide 5-methyl, 4-pyrrole 2,4-dichlorophenyl Unique pyrrole substitution; dichlorophenyl enhances lipophilicity
VUAA1 (N-(4-ethylphenyl)-2-((4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)acetamide) 4-ethyl, 5-pyridinyl 4-ethylphenyl Orco agonist in insects; pyridinyl enhances cation channel activation
OLC15 (N-(4-butylphenyl)-2-((4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)acetamide) 4-ethyl, 5-pyridinyl 4-butylphenyl Potent Orco antagonist; longer alkyl chain improves binding affinity
N-(2,5-dichlorophenyl)-2-((4-allyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide 4-allyl, 5-pyridinyl 2,5-dichlorophenyl Allyl group increases reactivity; dichlorophenyl alters steric effects
N-(4-Chlorophenyl)-2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide Naphthalene-oxymethyl 4-chlorophenyl Expanded aromatic system; distinct triazole isomer (1,2,3-triazole)

Key Observations :

  • Halogenated Aromatic Groups : The 2,4-dichlorophenyl group in the target compound contrasts with analogs like VUAA1 (ethylphenyl) and OLC15 (butylphenyl). Halogens enhance electronegativity and binding to hydrophobic pockets .
  • Heterocyclic Substituents: Pyrrole (target compound) vs. Pyridinyl in VUAA1 is critical for Orco activation .
  • Triazole Substitution : Methyl at position 5 (target) vs. ethyl or allyl groups in analogs affects steric bulk and metabolic stability .

Physical Properties :

Compound Melting Point (°C) Solubility Molecular Weight (g/mol)
Target Compound Not reported Likely DMSO 445.33
VUAA1 Not reported Soluble in DMSO 409.35
N-(2,5-dichlorophenyl) analog Not reported H₂O:EtOH (1:1) 447.30
6a () 182–184 H₂O:EtOH (1:1) ~350 (estimated)

Key Observations :

  • Recrystallization solvents (e.g., DMF:EtOH in ) suggest polar aprotic solubility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.